Azane;3,4,5-trihydroxy-6-(5-methyl-2-propan-2-ylcyclohexyl)oxyoxane-2-carboxylic acid
CAS No.: 104874-25-1
Cat. No.: VC20740815
Molecular Formula: C16H31NO7
Molecular Weight: 349.42 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 104874-25-1 |
---|---|
Molecular Formula | C16H31NO7 |
Molecular Weight | 349.42 g/mol |
IUPAC Name | azane;3,4,5-trihydroxy-6-(5-methyl-2-propan-2-ylcyclohexyl)oxyoxane-2-carboxylic acid |
Standard InChI | InChI=1S/C16H28O7.H3N/c1-7(2)9-5-4-8(3)6-10(9)22-16-13(19)11(17)12(18)14(23-16)15(20)21;/h7-14,16-19H,4-6H2,1-3H3,(H,20,21);1H3 |
Standard InChI Key | LBWTYLXUITZRIT-UHFFFAOYSA-N |
SMILES | CC1CCC(C(C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)C(C)C.N |
Canonical SMILES | CC1CCC(C(C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)C(C)C.N |
Chemical Identity and Properties
Structural Identification
Azane;3,4,5-trihydroxy-6-(5-methyl-2-propan-2-ylcyclohexyl)oxyoxane-2-carboxylic acid possesses the molecular formula C16H31NO7 with a molecular weight of 349.42 g/mol. The compound is registered under CAS number 104874-25-1 and typically available at a purity of ≥95% for research applications . Structurally, the compound consists of a menthol moiety (represented by the 5-methyl-2-propan-2-ylcyclohexyl group) conjugated with glucuronic acid (the 3,4,5-trihydroxy-6-oxyoxane-2-carboxylic acid portion), with an ammonium counterion (azane component).
Physicochemical Properties
The physical and chemical properties of the compound are summarized in Table 1, providing essential information for researchers working with this substance in laboratory settings.
Property | Value |
---|---|
Molecular Formula | C16H31NO7 |
Molecular Weight | 349.42 g/mol |
CAS Number | 104874-25-1 |
Boiling Point | 516.3°C at 760 mmHg |
Flash Point | 184.4°C |
Exact Mass | 349.21000 |
H-Bond Acceptors | 8 |
H-Bond Donors | 5 |
Typical Purity | ≥95% |
Table 1: Physicochemical properties of Azane;3,4,5-trihydroxy-6-(5-methyl-2-propan-2-ylcyclohexyl)oxyoxane-2-carboxylic acid
Structural Features
The compound's structure features multiple hydroxyl groups and a carboxylic acid moiety, which are significant for its biological interactions and solubility profile. The presence of these functional groups facilitates hydrogen bonding and explains the compound's hydrophilic nature, enabling it to be readily excreted through urine after formation in the body. The menthol portion contributes a more lipophilic character, reflecting its origin from the parent compound.
Biological Significance
Metabolic Origin
Azane;3,4,5-trihydroxy-6-(5-methyl-2-propan-2-ylcyclohexyl)oxyoxane-2-carboxylic acid is primarily recognized as a metabolite formed when menthol undergoes phase II metabolism in the human body. When menthol is introduced into the system, either through pharmaceutical preparations, food products, or tobacco products containing menthol as a flavoring agent, it is rapidly conjugated with glucuronic acid in the liver, resulting in the formation of menthol glucuronide . This glucuronidation process represents a major detoxification pathway for menthol and facilitates its elimination from the body.
Role as a Biomarker
The compound has emerged as an important biomarker for menthol exposure in clinical and research settings. Studies have demonstrated that plasma menthol glucuronide concentrations effectively reflect both acute and chronic menthol exposure . This property makes it valuable for research into menthol-containing products, particularly in studies examining tobacco use patterns and the pharmacological effects of menthol.
Pharmacokinetics and Disposition
Absorption and Distribution
Following menthol administration, the parent compound is rapidly absorbed and distributed throughout the body. Research has shown that after oral administration of pure menthol (100 mg L-menthol capsule), the compound undergoes efficient first-pass metabolism, with only the glucuronide form detectable in plasma and urine . This indicates extremely rapid metabolism of the parent compound to form the glucuronide conjugate.
Metabolism
The metabolism of menthol to form its glucuronide conjugate represents an efficient detoxification mechanism. In a study examining the disposition kinetics of menthol, researchers found that following oral administration, menthol was rapidly metabolized, with only the glucuronide detectable in biological fluids . This rapid metabolism explains why the parent compound is rarely detected in significant quantities in plasma or urine after menthol consumption.
Elimination Characteristics
The elimination profile of menthol glucuronide demonstrates relatively rapid clearance from the system. Research has established that the plasma half-life of menthol glucuronide averages 56.2 minutes (95% confidence interval, 51.0 to 61.5 minutes) following administration of a menthol capsule, and 42.6 minutes (95% confidence interval, 32.5 to 52.7 minutes) after consumption of menthol in mint candy or tea . Table 2 summarizes key pharmacokinetic parameters observed in clinical studies.
Parameter | Menthol Capsule (100 mg) | Menthol in Mint Candy/Tea (10 mg) |
---|---|---|
Plasma Half-life (min) | 56.2 (95% CI: 51.0-61.5) | 42.6 (95% CI: 32.5-52.7) |
Urinary Recovery (%) | 45.6 | 56.6 |
Relative Bioavailability (AUC ratio) | 9.2 (95% CI: 8.2-10.1) | 1.0 (reference) |
Table 2: Pharmacokinetic parameters of menthol glucuronide following different routes of menthol administration
Excretion Patterns
Excretion of the compound occurs primarily through the urinary route. Studies have shown that approximately 45.6% of an administered menthol dose is recovered in urine as the glucuronide conjugate after capsule administration, while about 56.6% is recovered following consumption of menthol in mint candy or tea . The similarity in urinary recovery percentages despite different administration routes suggests that the systemic bioavailability of menthol is comparable whether consumed as pure menthol or in food/beverage forms.
Research Applications
Biomarker in Tobacco Product Research
One of the most significant research applications of Azane;3,4,5-trihydroxy-6-(5-methyl-2-propan-2-ylcyclohexyl)oxyoxane-2-carboxylic acid is its use as a biomarker in studies examining menthol-containing tobacco products. Research has demonstrated that plasma menthol glucuronide concentrations can serve as an effective biomarker for both menthol smoking status and acute menthol exposure through e-cigarette use . This application is particularly relevant given the ongoing research into the effects of menthol in tobacco products and its potential impact on nicotine addiction.
Concentration-Dependent Effects
Recent research has investigated the relationship between plasma menthol glucuronide concentrations and subjective effects following menthol inhalation. In a controlled study examining the effects of different menthol concentrations in e-cigarettes, researchers found that changes in plasma menthol glucuronide concentrations (termed "menthol boost") increased proportionally to the menthol concentration in the e-liquids . This finding confirms the utility of menthol glucuronide as a dose-dependent biomarker for menthol exposure.
Clinical and Therapeutic Considerations
Cardiovascular Effects
Research has identified subtle cardiovascular effects associated with menthol administration. In a placebo-controlled study, researchers found that menthol had a small but significant cardioaccelerating effect compared to placebo, with a less pronounced decrease in heart rate following menthol administration . Whether these effects are mediated by the parent compound or involve the glucuronide metabolite remains unclear and represents an area for further investigation.
Analytical Considerations
Stability Considerations
Given the compound's multiple hydroxyl groups and carboxylic acid functionality, considerations regarding sample handling and storage are important for maintaining compound stability during analytical procedures. The compound's relatively high boiling point (516.3°C) suggests reasonable thermal stability, but standard precautions for handling biological samples containing glucuronide conjugates would typically be recommended.
Future Research Directions
Metabolic Pathway Elucidation
While the major metabolic pathway for menthol involves glucuronidation to form Azane;3,4,5-trihydroxy-6-(5-methyl-2-propan-2-ylcyclohexyl)oxyoxane-2-carboxylic acid, research suggests the existence of other metabolic routes. Studies have identified mono- or di-hydroxylated menthol derivatives, many of which are also excreted as glucuronic acid conjugates . Further research to fully elucidate these metabolic pathways could provide additional insights into menthol's biological fate and potential interactions.
Structure-Activity Relationships
Investigation into the structure-activity relationships of menthol and its metabolites could yield valuable insights into the pharmacological properties of these compounds. Of particular interest would be studies examining whether the glucuronide conjugate retains any of the biological activity associated with the parent compound, or whether it functions solely as an elimination product.
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